molecular formula C29H45Cl2N5O4S B12303612 (2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Cat. No.: B12303612
M. Wt: 630.7 g/mol
InChI Key: NSANZMUZMGYYAV-UHFFFAOYSA-N
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Description

VH 032 amide-alkylC6-amine is a functionalized von-Hippel-Lindau protein ligand (VHL) used in PROTAC (Proteolysis Targeting Chimera) research and development. It incorporates an E3 ligase ligand plus an alkyl linker ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH 032 amide-alkylC6-amine involves multiple steps, including the functionalization of the von-Hippel-Lindau protein ligand with an alkyl linker and terminal amine. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of suitable solvents and reagents to achieve the desired purity and functionality .

Industrial Production Methods

Industrial production methods for VH 032 amide-alkylC6-amine are not widely disclosed. it is known that the compound is produced under controlled conditions to ensure high purity (≥95%) and stability. The compound is stored at -20°C to maintain its integrity .

Chemical Reactions Analysis

Types of Reactions

VH 032 amide-alkylC6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving VH 032 amide-alkylC6-amine include suitable solvents and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target protein ligand .

Major Products Formed

The major products formed from reactions involving VH 032 amide-alkylC6-amine are typically PROTACs, which are conjugates of the VHL ligand with target protein ligands .

Scientific Research Applications

VH 032 amide-alkylC6-amine is primarily used in PROTAC research and development. PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system. This compound is used to study targeted protein degradation in various fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH 032 amide-alkylC6-amine is unique due to its functionalized structure, which includes an alkyl linker and terminal amine, making it ready for conjugation to target protein ligands. This functionalization enhances its utility in PROTAC research and development, providing a versatile tool for studying targeted protein degradation .

Properties

Molecular Formula

C29H45Cl2N5O4S

Molecular Weight

630.7 g/mol

IUPAC Name

1-[2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C29H43N5O4S.2ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);2*1H

InChI Key

NSANZMUZMGYYAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl

Origin of Product

United States

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